1-Phenyl-1-decanol
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Overview
Description
1-Phenyl-1-decanol is an organic compound with the molecular formula C16H26O. It is a type of alcohol characterized by a phenyl group attached to the first carbon of a decanol chain.
Preparation Methods
1-Phenyl-1-decanol can be synthesized through several methods. One common synthetic route involves the reduction of 1-phenyl-1-decanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields the desired alcohol .
Industrial production methods may involve the catalytic hydrogenation of 1-phenyl-1-decanone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
1-Phenyl-1-decanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-phenyl-1-decanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of 1-phenyl-1-decanone to this compound can be achieved using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields ketones, while substitution reactions can produce a variety of derivatives .
Scientific Research Applications
1-Phenyl-1-decanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-Phenyl-1-decanol involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by disrupting cell membranes or interfering with enzyme activities. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with lipid membranes and proteins .
Comparison with Similar Compounds
1-Phenyl-1-decanol can be compared with other similar compounds, such as:
1-Phenyl-1-octanol: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.
1-Phenyl-1-dodecanol: Similar in structure but with a longer carbon chain, which may affect its solubility and reactivity.
1-Decanol: Lacks the phenyl group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its combination of a phenyl group and a decanol chain, providing a balance of hydrophobic and hydrophilic properties that can be exploited in various applications .
Properties
IUPAC Name |
1-phenyldecan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h8-10,12-13,16-17H,2-7,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZGGLIGGZHSBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001338670 |
Source
|
Record name | 1-Phenyl-1-decanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001338670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21078-95-5 |
Source
|
Record name | 1-Phenyl-1-decanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001338670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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